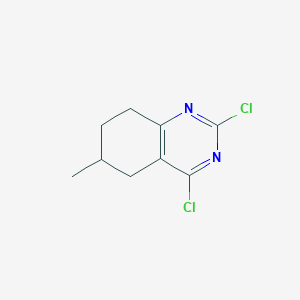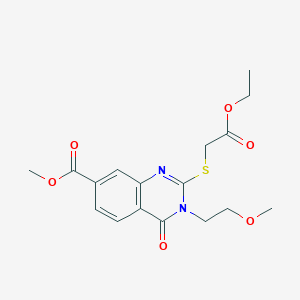
2-((2-乙氧基-2-氧代乙基)硫代)-3-(2-甲氧基乙基)-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, "Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate," is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and analysis of various quinazoline derivatives, which are known for their potential pharmacological properties, including anti-cancer and antimicrobial activities .
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multi-step reactions, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the formation of amide bonds . Another approach includes the reaction of 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with different reagents to afford alkylation products, which are further reacted to yield various heterocyclic derivatives . Additionally, a one-pot synthesis method has been described for the formation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which showcases the versatility of synthetic strategies in this chemical space .
Molecular Structure Analysis
The molecular structures of quinazoline derivatives are often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the synthesized compounds.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical transformations. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates upon reaction with aromatic amines or monosubstituted hydrazines . These reactions expand the chemical diversity and potential biological applications of the quinazoline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of strong intramolecular hydrogen bonds, as observed in some compounds, can affect these properties and the overall reactivity of the molecule . The crystal structure analysis further provides insights into the intermolecular interactions that can influence the compound's solid-state properties .
科学研究应用
合成与结构分析
有机化学研究探索了复杂喹唑啉酮衍生物的合成,因为它们在药物发现中具有潜在的生物活性及应用。例如,研究描述了各种喹唑啉酮和二氢喹唑啉酮衍生物的合成,强调了环化反应等方法及其化学性质的探索 (Ukrainets 等,2014; Kovalenko 等,2019)。这些合成路线为创建大量化学实体奠定了基础,包括那些具有特定取代基(如乙氧基和甲氧基乙基)的实体,以用于药物化学和材料科学中的潜在应用。
分子对接与生物活性
具有潜在生物活性的化合物的设计和合成通常涉及分子对接研究,以预测它们与生物靶标的相互作用。例如,对 4-羟基-2-硫代-1,2-二氢喹啉-3-羧酸甲酯衍生物的研究表明,这些化合物可以成为病毒复制(例如乙型肝炎病毒)的有效抑制剂,突出了它们在抗病毒研究中的重要性 (Kovalenko 等,2020)。此类研究强调了化学修饰(包括涉及乙氧基和甲氧基乙基的修饰)在增强分子框架的生物活性中的重要性。
在药物发现中的应用
二氢喹唑啉的结构基序在药物发现中很普遍,对核心结构的修饰可以产生具有不同生物活性的化合物。研究通过合成转化产生了大量衍生物,旨在探索它们的治疗潜力 (El-zohry 和 Abd-Alla,2007; Rajasekaran、Rajamanickam 和 Darlinquine,2013)。这些活性范围从抗菌到抗惊厥作用,证明了喹唑啉酮衍生物在开发新治疗剂中的潜力。
属性
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-4-25-14(20)10-26-17-18-13-9-11(16(22)24-3)5-6-12(13)15(21)19(17)7-8-23-2/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRIGMDALBDTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


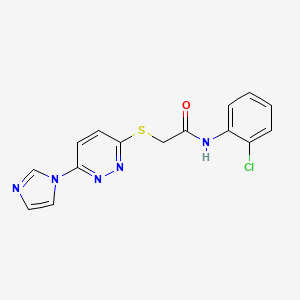
![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)
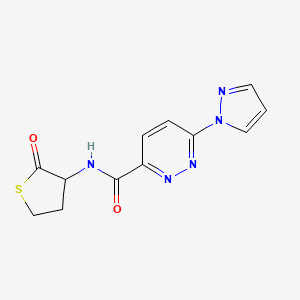
![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)


![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)
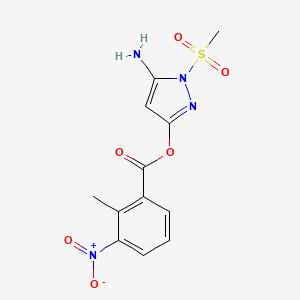
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)
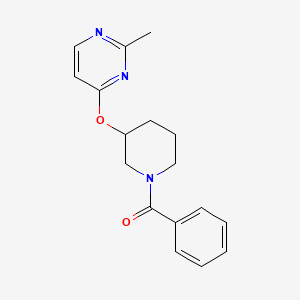
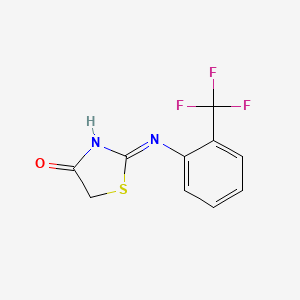
![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)
